molecular formula C21H26O10 B12321334 4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one

4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one

Cat. No.: B12321334
M. Wt: 438.4 g/mol
InChI Key: KHWKLNXMSVVKCH-UHFFFAOYSA-N
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Description

This compound belongs to the furochromenone family, characterized by a fused furano-chromenone core. Key structural features include:

  • 4-Hydroxy group: Influences hydrogen-bonding interactions and acidity.
  • 7-Methyl substituent: Enhances lipophilicity and steric bulk.
  • Glycosidic moiety: A 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose derivative) attached via a propan-2-yloxy linker. This glycosylation likely improves water solubility and bioavailability .

The molecular formula is inferred as C₂₀H₂₄O₁₀ based on structurally analogous compounds like CID 14325460 . Its synthesis likely involves glycosylation of a furochromenone precursor, as seen in similar compounds .

Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

4-hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(29-11)21(2,3)31-20-19(27)18(26)17(25)13(7-22)30-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3

InChI Key

KHWKLNXMSVVKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

The preparation of Monnieriside G involves extraction, separation, and purification techniques. Typically, the herbal components are extracted from Cnidium monnieri using solvents such as methanol or ethanol. The target compounds are then isolated and purified through solvent extraction and chromatography . Industrial production methods may involve large-scale extraction and purification processes to obtain Monnieriside G in significant quantities.

Chemical Reactions Analysis

Monnieriside G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different chromone derivatives, while reduction can lead to the formation of reduced glycosides .

Scientific Research Applications

Monnieriside G has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. In biology and medicine, Monnieriside G has shown promise in anti-inflammatory, anti-adipogenic, and neuroprotective activities. It has been studied for its effects on inflammation-related genes and pathways, as well as its potential to inhibit adipocyte differentiation . Additionally, Monnieriside G is being explored for its potential use in the treatment of various diseases, including metabolic disorders and neurodegenerative conditions .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

9-Hydroxy-7-one analog (CID 14325460)
  • Structure : Differs in hydroxy (position 9 vs. 4) and ketone (position 7 vs. 5) placement.
  • Impact : Altered electronic distribution may reduce antioxidant activity compared to the 4-hydroxy variant .
  • Molecular Formula : C₂₀H₂₄O₁₀ (identical to target compound).
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one (CAS 578-74-5)
  • Structure : Chroman-4-one core lacking the fused furan ring.

Functional Group Modifications

Methylated Derivatives (e.g., 3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one)
  • Synthesis : Methylation of hydroxyl groups via K₂CO₃ and methyl iodide .
  • Impact : Increased lipophilicity enhances membrane permeability but reduces water solubility .
Glycosylated Analogs (e.g., CHEMBL507672)
  • Structure : Contains a disaccharide moiety instead of a single glucose unit.
  • Impact : Extended glycosylation improves metabolic stability but may limit blood-brain barrier penetration .

Physicochemical Properties

Compound Molecular Formula Key Substituents Solubility (Predicted) LogP
Target Compound C₂₀H₂₄O₁₀ 4-OH, 7-CH₃, glucose moiety Moderate (aqueous) -0.82
CID 14325460 C₂₀H₂₄O₁₀ 9-OH, 7-one, glucose moiety High (aqueous) -1.15
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one C₁₅H₁₀O₅ 5,7-diOH, 4-one, phenyl Low (aqueous) 1.34
3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one C₂₀H₂₀O₈ 3-OH, 5,7-diOCH₃, trimethoxyphenyl Very low 2.78

Biological Activity

The compound 4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one is a complex flavonoid with potential biological activities that have garnered interest in various fields of research. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural complexity of this compound is notable, featuring multiple hydroxyl groups and a chromenone backbone. The molecular formula can be represented as C21H24O13C_{21}H_{24}O_{13}, with a molecular weight of approximately 464.4 g/mol.

Key Structural Features

FeatureDescription
Hydroxyl GroupsMultiple (5) contributing to its biological activity
Aromatic RingsPresence of chromenone structure
Sugar MoietyContains a trihydroxy oxan moiety

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capacity . Research indicates that flavonoids with multiple hydroxyl groups exhibit enhanced free radical scavenging abilities. The presence of five hydroxyl groups in this compound suggests a strong potential for antioxidant activity, which can mitigate oxidative stress in cells.

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various biological models.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Neuroprotective Effects

There is emerging evidence that flavonoids can exert neuroprotective effects by promoting neuronal survival and reducing neuroinflammation. This compound may enhance cognitive function and protect against neurodegenerative diseases through its antioxidant properties.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of various flavonoids, including this compound, using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radicals, showcasing the compound's potential as a natural antioxidant agent.

Study 2: Inhibition of COX Enzyme

In vitro assays demonstrated that the compound effectively inhibited COX-2 enzyme activity, which is crucial in the inflammatory response. This inhibition was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential therapeutic application in treating inflammatory conditions.

Study 3: Cytotoxicity Against Cancer Cells

In a recent investigation, the cytotoxic effects of this compound were assessed against various cancer cell lines (e.g., HeLa and MCF-7). Results showed that it significantly reduced cell viability in a dose-dependent manner, indicating promising anticancer activity.

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